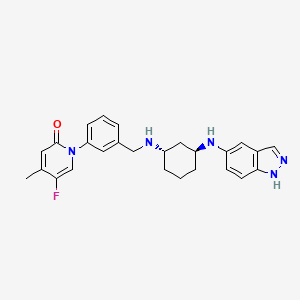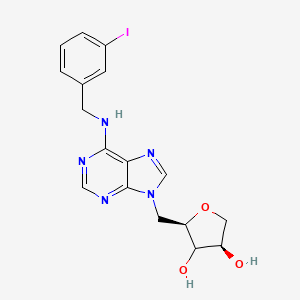
PCLAF degrader AD4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PCLAF degrader AD4 is a proteolysis targeting chimera (PROTAC) compound derived from artemisinin. It is designed to target and degrade the proliferating cell nuclear antigen clamp-associated factor (PCLAF), a protein implicated in various cancers. By degrading PCLAF, AD4 can inhibit tumor growth and promote apoptosis in cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AD4 involves the conjugation of an artemisinin derivative with a ligand that binds to PCLAF. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the PROTAC molecule. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the research institution or pharmaceutical company involved .
Industrial Production Methods
Industrial production of AD4 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include steps such as purification, crystallization, and quality control to meet regulatory standards. The exact methods for industrial production are not publicly disclosed .
Análisis De Reacciones Químicas
Types of Reactions
AD4 undergoes several types of chemical reactions, including:
Degradation: AD4 facilitates the degradation of PCLAF through the ubiquitin-proteasome system.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of AD4 include organic solvents, catalysts, and ligands specific to PCLAF and the E3 ubiquitin ligase. Reaction conditions typically involve controlled temperatures and pH to ensure optimal binding and degradation .
Major Products Formed
The major product formed from the reaction of AD4 with PCLAF is the degraded PCLAF protein, which is subsequently processed by the proteasome. This degradation leads to the upregulation of p21 and downregulation of phosphorylated retinoblastoma protein, promoting apoptosis in cancer cells .
Aplicaciones Científicas De Investigación
AD4 has several scientific research applications, including:
Cancer Research: AD4 is used to study the role of PCLAF in cancer progression and to develop targeted therapies for cancers overexpressing PCLAF.
Drug Discovery: AD4 serves as a tool for identifying and validating new therapeutic targets in cancer and other diseases.
Biological Studies: AD4 helps researchers understand the molecular mechanisms of protein degradation and the ubiquitin-proteasome system.
Mecanismo De Acción
AD4 exerts its effects by binding to PCLAF and an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of PCLAF, marking it for degradation by the proteasome. The degradation of PCLAF leads to the activation of the p21/Rb axis, resulting in the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately promoting apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Artemisinin: The parent compound of AD4, known for its anti-malarial properties.
Other PROTACs: Various PROTACs targeting different proteins, such as BRD4 and BET proteins.
Uniqueness of AD4
AD4 is unique due to its specific targeting of PCLAF, a protein overexpressed in many cancers. Its ability to effectively degrade PCLAF and activate the p21/Rb axis sets it apart from other PROTACs and therapeutic compounds .
Propiedades
Fórmula molecular |
C55H78N4O15 |
|---|---|
Peso molecular |
1035.2 g/mol |
Nombre IUPAC |
8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N,N-bis[2-[[(1R,5R,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethyl]octanamide |
InChI |
InChI=1S/C55H78N4O15/c1-31-16-18-38-33(3)48(67-50-54(38)36(31)22-24-52(5,69-50)71-73-54)65-29-27-58(28-30-66-49-34(4)39-19-17-32(2)37-23-25-53(6)70-51(68-49)55(37,39)74-72-53)43(61)15-10-8-7-9-11-26-56-40-14-12-13-35-44(40)47(64)59(46(35)63)41-20-21-42(60)57-45(41)62/h12-14,31-34,36-39,41,48-51,56H,7-11,15-30H2,1-6H3,(H,57,60,62)/t31-,32-,33-,34-,36?,37?,38?,39?,41?,48+,49+,50-,51-,52-,53-,54-,55-/m1/s1 |
Clave InChI |
ZLJLKXURBBWTFW-RJHWUJBZSA-N |
SMILES isomérico |
C[C@@H]1CCC2[C@H]([C@H](O[C@H]3[C@@]24C1CC[C@](O3)(OO4)C)OCCN(CCO[C@@H]5[C@@H](C6CC[C@H](C7[C@]68[C@H](O5)O[C@@](CC7)(OO8)C)C)C)C(=O)CCCCCCCNC9=CC=CC1=C9C(=O)N(C1=O)C1CCC(=O)NC1=O)C |
SMILES canónico |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCCN(CCOC5C(C6CCC(C7C68C(O5)OC(CC7)(OO8)C)C)C)C(=O)CCCCCCCNC9=CC=CC1=C9C(=O)N(C1=O)C1CCC(=O)NC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-2H-triazole-4-carbonitrile](/img/structure/B12377137.png)
![N-[(E)-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-7-amine](/img/structure/B12377151.png)





![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12377167.png)
![(2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide](/img/structure/B12377170.png)


